molecular formula C32H26ClFN2O2 B2445635 [4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl](3-methoxyphenyl)methanone CAS No. 477762-84-8

[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl](3-methoxyphenyl)methanone

Cat. No. B2445635
CAS RN: 477762-84-8
M. Wt: 525.02
InChI Key: UEZXVMXKPYXGAE-UHFFFAOYSA-N
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Description

“4-(4-chlorophenyl)-5-(2’-fluoro-4’-propyl[1,1’-biphenyl]-4-yl)-1H-pyrazol-1-ylmethanone” is a complex organic compound . It contains several functional groups, including a pyrazole ring, a biphenyl group, and a methoxyphenyl group .

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Lv et al. (2013) describes the synthesis of novel derivatives, including those with 4-chlorophenyl and 3-methoxyphenyl components, demonstrating their promising antifungal activity (Lv et al., 2013).
  • Kumarasinghe et al. (2009) synthesized a compound with similar structural features, focusing on its crystal structure and regiospecific synthesis, useful in precise structural analysis and applications in material science (Kumarasinghe et al., 2009).

Spectroscopic and Quantum Chemical Analysis

  • Viji et al. (2020) conducted a comprehensive analysis of a similar compound, exploring its spectroscopic properties, quantum chemical calculations, and biological activities like antimicrobial effects. This study highlights the compound's potential in pharmaceutical applications (Viji et al., 2020).

Antimicrobial and Anticancer Activities

  • Sivakumar et al. (2021) investigated the antimicrobial and anticancer properties of a similar compound, further supporting its potential in therapeutic applications (Sivakumar et al., 2021).

Molecular Docking and Pharmacological Properties

  • Ravula et al. (2016) synthesized novel pyrazoline derivatives and evaluated their anti-inflammatory and antibacterial activities. Their study also includes in silico predictions of toxicities and molecular docking results, emphasizing the compound's significance in drug discovery (Ravula et al., 2016).

properties

IUPAC Name

[4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]pyrazol-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26ClFN2O2/c1-3-5-21-8-17-28(30(34)18-21)22-9-11-24(12-10-22)31-29(23-13-15-26(33)16-14-23)20-35-36(31)32(37)25-6-4-7-27(19-25)38-2/h4,6-20H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZXVMXKPYXGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=C(C=NN3C(=O)C4=CC(=CC=C4)OC)C5=CC=C(C=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl](3-methoxyphenyl)methanone

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